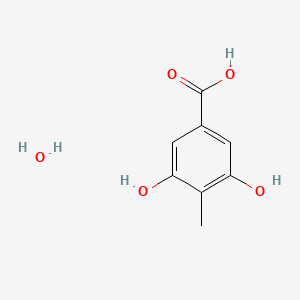

3,5-Dihydroxy-4-methylbenzoic acid;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dihydroxy-4-methylbenzoic acid;hydrate is an organic compound with the molecular formula CH3C6H2(OH)2CO2H · 1/2H2O. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dihydroxy-4-methylbenzoic acid;hydrate can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation of the methylbenzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of toluene derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically conducted in the presence of a catalyst such as cobalt or manganese salts, which facilitate the oxidation process. The resulting product is then purified through crystallization or distillation .

化学反応の分析

Types of Reactions

3,5-Dihydroxy-4-methylbenzoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methylbenzoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Methylbenzoic acid.

Substitution: Halogenated or alkylated derivatives of 3,5-Dihydroxy-4-methylbenzoic acid.

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- 3,5-Dihydroxy-4-methylbenzoic acid has been explored for its potential in drug formulation and development due to its bioactive properties. It has been evaluated for its role as an intermediate in synthesizing various pharmaceutical compounds. For instance, derivatives of this compound are investigated for their antibacterial and anti-inflammatory activities .

-

Food Technology

- In food science, this compound is utilized as a natural preservative and antioxidant. Its ability to scavenge free radicals makes it valuable in extending the shelf life of food products. Research indicates that it can inhibit lipid peroxidation in food matrices, thus preserving quality and safety .

- Biochemical Research

Table 1: Summary of Applications

Case Studies

-

Case Study on Antioxidant Activity

- A study published in the Journal of Food Science demonstrated that 3,5-Dihydroxy-4-methylbenzoic acid effectively reduced oxidative stress markers in food products. The compound was tested at various concentrations, showing significant inhibition of lipid oxidation compared to control samples.

-

Pharmaceutical Synthesis Research

- Research conducted by pharmaceutical scientists highlighted the synthesis of novel derivatives from 3,5-Dihydroxy-4-methylbenzoic acid. These derivatives exhibited enhanced anti-inflammatory activity in vitro, suggesting potential therapeutic applications.

-

Enzymatic Reaction Studies

- A comprehensive study focused on the enzymatic conversion of 3,5-Dihydroxy-4-methylbenzoic acid using microbial enzymes. The results indicated that specific strains of bacteria could efficiently metabolize this compound, leading to the production of valuable metabolites that have applications in biocatalysis.

作用機序

The mechanism of action of 3,5-Dihydroxy-4-methylbenzoic acid;hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Similar Compounds

3,4-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at different positions.

4-Hydroxy-3-methylbenzoic acid: Contains a single hydroxyl group and a methyl group.

3,5-Dihydroxybenzoic acid: Lacks the methyl group present in 3,5-Dihydroxy-4-methylbenzoic acid.

Uniqueness

3,5-Dihydroxy-4-methylbenzoic acid;hydrate is unique due to the specific arrangement of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

生物活性

3,5-Dihydroxy-4-methylbenzoic acid (also known as 3,5-dihydroxy-p-toluic acid) is a benzoic acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antioxidant, and antimicrobial research. This article will explore the biological activities of 3,5-dihydroxy-4-methylbenzoic acid, supported by case studies and detailed research findings.

- Molecular Formula : C8H8O4

- Molecular Weight : 168.15 g/mol

- CAS Number : 28026-96-2

- Synonyms : 3,5-dihydroxy-4-methylbenzoate, benzoic acid, 3,5-dihydroxy-4-methyl

Antioxidant Activity

3,5-Dihydroxy-4-methylbenzoic acid exhibits strong antioxidant properties. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study: Anti-inflammatory Mechanism

A study published in the Journal of Ethnopharmacology examined the effects of 3,5-dihydroxy-4-methylbenzoic acid on LPS-induced inflammation in macrophages. The results indicated a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

3,5-Dihydroxy-4-methylbenzoic acid has shown promising antimicrobial activity against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Antidiabetic Properties

Recent studies have explored the antidiabetic properties of this compound. It has been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

Case Study: Enzyme Inhibition

In vitro assays revealed that 3,5-dihydroxy-4-methylbenzoic acid inhibited α-amylase activity by up to 60% at a concentration of 100 µg/mL . This suggests its potential use in managing postprandial blood glucose levels.

The biological activities of 3,5-dihydroxy-4-methylbenzoic acid can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Defense : Enhances the expression of endogenous antioxidant enzymes.

- Inflammatory Pathway Modulation : Suppresses NF-kB signaling pathways.

- Microbial Inhibition : Disrupts bacterial cell wall synthesis and interferes with metabolic processes.

特性

CAS番号 |

199926-34-6 |

|---|---|

分子式 |

C16H18O9 |

分子量 |

354.31 g/mol |

IUPAC名 |

3,5-dihydroxy-4-methylbenzoic acid;hydrate |

InChI |

InChI=1S/2C8H8O4.H2O/c2*1-4-6(9)2-5(8(11)12)3-7(4)10;/h2*2-3,9-10H,1H3,(H,11,12);1H2 |

InChIキー |

IXNJGQHDWCJSSW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O.O |

正規SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O.CC1=C(C=C(C=C1O)C(=O)O)O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。